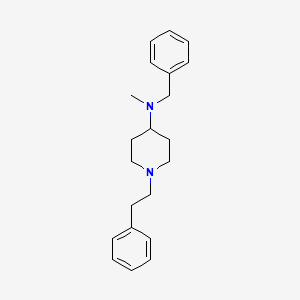![molecular formula C19H19FN4O2 B6105307 5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6105307.png)
5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using a specific method and has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes of cancer cells. It induces apoptosis, inhibits angiogenesis, and suppresses the migration and invasion of cancer cells. Additionally, it has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine in lab experiments include its potent anticancer activity, low toxicity towards normal cells, and ease of synthesis. However, one of the limitations is that it has not been extensively studied in vivo, and further research is needed to determine its efficacy in animal models.
Direcciones Futuras
There are several future directions for research on this compound. One of the potential directions is to investigate its efficacy in combination with other anticancer drugs. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, which will help in the development of effective cancer treatments. Another potential direction is to investigate its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine is a novel compound that has shown promising results in scientific studies. Its potent anticancer activity, low toxicity towards normal cells, and ease of synthesis make it a promising candidate for cancer treatment. Further research is needed to determine its efficacy in animal models and its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of 5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine involves the reaction of 2,4-dimethoxybenzaldehyde with 2-fluoroacetophenone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with hydrazine hydrate to obtain the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields of research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-25-14-7-8-15(18(11-14)26-2)17-12-22-24-19(23-17)21-10-9-13-5-3-4-6-16(13)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCIUWQPUJNNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=NC(=N2)NCCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B6105230.png)
![3-benzyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6105235.png)
![3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B6105240.png)

![N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6105262.png)
![3-[3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6105264.png)
![2-methoxy-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6105270.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B6105275.png)
![4-(4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6105276.png)

![4-(4-isopropoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105328.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide](/img/structure/B6105331.png)

![1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane](/img/structure/B6105338.png)